二氟丙二酸

描述

Molecular Structure Analysis

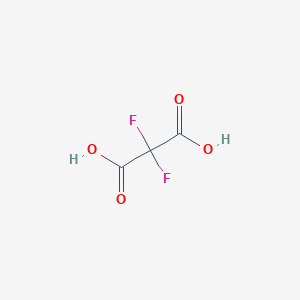

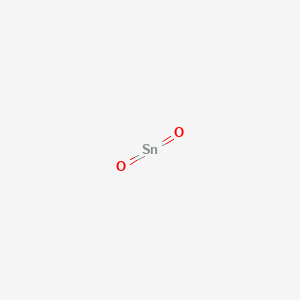

The molecular structure of difluoromalonic acid consists of carbon, hydrogen, fluorine, and oxygen atoms . The average mass of the molecule is 140.042 Da, and the monoisotopic mass is 139.992111 Da .Physical And Chemical Properties Analysis

Difluoromalonic acid has a density of 1.8±0.1 g/cm³. Its boiling point is 315.8±42.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±1.4 mmHg at 25°C and an enthalpy of vaporization of 61.3±6.0 kJ/mol. The flash point of difluoromalonic acid is 144.8±27.9 °C. The index of refraction is 1.410, and the molar refractivity is 19.4±0.3 cm³ .科学研究应用

Synthesis of N-substituted diamides

Field

Organic Chemistry

Application

Difluoromalonic acid is used in the synthesis of N-substituted diamides .

Method

The specific methods of application or experimental procedures are not detailed in the source .

Results

The outcomes of this application are not provided in the source .

Improvement of Ferulic Acid Antioxidant Activity

Field

Nanotechnology and Medicine

Application

Ferulic acid, a derivative of cinnamic acid, shows efficacious anti-oxidant activity. It catalyzes the stable phenoxy radical formation, upon absorption of ultraviolet light, giving the strength to ferulic acid for terminating free radical chain reactions .

Method

The aim of this investigation was to evaluate three types of emulsions (W/O/W multiple emulsions and two simple emulsions) as suitable formulations for topical application of the active compound .

Results

Multiple emulsions showed great stability and the best ability to carry and release ferulic acid. In vivo evaluations highlighted their best capability to treat UV-B-induced erythema .

Efficacy Evaluation of a Topical Hyaluronic Acid Serum in Facial Photoaging

Field

Dermatology and Therapy

Application

Hyaluronic acid (HA), a derivative of Difluoromalonic acid, acts as a biologic humectant, thus retaining water in the skin, making HA useful as a topical moisturizing ingredient .

Method

Forty females 30–65 years of age with Fitzpatrick skin types I–VI who exhibited photoaging used the HA facial serum twice daily .

Results

The HA serum demonstrated excellent tolerability and produced an increase in skin hydration immediately after application of 134%, with a sustained increase of 55% at week 6 .

Lipid-Based Nanosystems for the Topical Application of Ferulic Acid

Field

Pharmaceutics

Application

This study examined and compared two different lipid-based nanosystems (LBNs), namely Transferosomes (TFs) and Monoolein Aqueous Dispersions (MADs), as delivery systems for the topical application of Ferulic Acid (FA), an antioxidant molecule derived from natural sources .

Method

The LBNs produced with poloxamer 188 in their composition create a multilamellar system .

Results

Patch tests revealed that all LBN formulations tested were safe when applied under occlusive conditions for 48 h .

Advances and Challenges of Fluorescent Nanomaterials

Field

Nanotechnology and Biomedical Applications

Application

With the rapid development of nanotechnology, new types of fluorescent nanomaterials (FNMs) have been springing up in the past two decades. The nanometer scale endows FNMs with unique optical properties which play a critical role in their applications in bioimaging and fluorescence-dependent detections .

Method

Scientists have poured much time and effort in the research of fluorescent nanomaterials, and the relevant achievements on synthesis and applications are more than inspiring. The shape, size and structure of fluorescent nanomaterials determine their physical and chemical properties, which have huge influences on their performances .

Results

Much effort has been made to improve the biocompatibility of fluorescent nanomaterials by improving synthesis methods .

Fluorescence Spectroscopy

Field

Organic and Inorganic Chemistry, Medical Diagnosis, Medical Science

Application

Fluorescence spectroscopy is a rapid, sensitive method for characterizing molecular environments and events samples. It is widely accepted and powerful technique that is used for a variety of environmental, industrial, medical diagnostics, DNA sequencing, forensics, genetic analysis and biotechnology applications .

Method

Fluorescence spectroscopy is a sensitive optical emission technique in which sample molecules are excited with a photon source. Those molecules that relax by radiant emission can be subsequently detected by measuring the intensity of that emission .

Results

Fluorescence spectroscopy is a valuable analytical tool for both quantitative and qualitative analysis .

属性

IUPAC Name |

2,2-difluoropropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F2O4/c4-3(5,1(6)7)2(8)9/h(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHVFFFGWFBSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(=O)O)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435930 | |

| Record name | Difluoromalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoromalonic acid | |

CAS RN |

1514-85-8 | |

| Record name | 2,2-Difluoropropanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluoromalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | difluoropropanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)

![N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine](/img/structure/B72402.png)